2-Cyclohexyl-2-methylazetidine is a cyclic amine compound characterized by its unique azetidine ring structure. The molecular formula for this compound is , with a molecular weight of approximately 169.27 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. Its structural features lend it specific reactivity patterns that are valuable in various chemical applications.
The synthesis of 2-Cyclohexyl-2-methylazetidine typically involves several key steps:
The molecular structure of 2-Cyclohexyl-2-methylazetidine features:
InChI=1S/C10H19N/c1-10(7-8-11-10)9-5-3-2-4-6-9;/h9,11H,2-8H2,1H3
BKIVMIOCQNPILX-UHFFFAOYSA-N
These identifiers provide insight into the compound's structure and facilitate its identification in chemical databases.
2-Cyclohexyl-2-methylazetidine participates in several notable chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 2-Cyclohexyl-2-methylazetidine involves its interaction with biological targets, primarily through:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
The applications of 2-Cyclohexyl-2-methylazetidine are diverse:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5